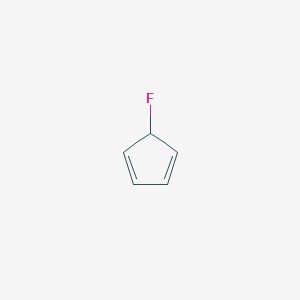

5-Fluorocyclopenta-1,3-diene

Description

Structure

3D Structure

Properties

CAS No. |

80904-23-0 |

|---|---|

Molecular Formula |

C5H5F |

Molecular Weight |

84.09 g/mol |

IUPAC Name |

5-fluorocyclopenta-1,3-diene |

InChI |

InChI=1S/C5H5F/c6-5-3-1-2-4-5/h1-5H |

InChI Key |

YBSBRQKWPYSVKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluorocyclopenta 1,3 Diene and Derivatives

Direct Synthetic Approaches to Fluorinated Cyclopentadienes

Direct approaches involve the modification of a cyclopentadiene (B3395910) precursor to introduce the fluorine atom. These methods include electrophilic fluorination, nucleophilic fluorination, and halogen exchange reactions.

Electrophilic fluorination is a prominent method for the direct synthesis of 5-Fluorocyclopenta-1,3-diene. This strategy involves the reaction of a nucleophilic cyclopentadienyl (B1206354) species with an electrophilic fluorine source ("F+"). A documented synthesis of this compound utilizes cyclopentadienylthallium as the nucleophilic substrate. rsc.org This organometallic compound reacts with an electrophilic fluorinating agent, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™. rsc.orgsigmaaldrich.com

The reaction proceeds by the attack of the electron-rich cyclopentadienyl ring on the electrophilic fluorine atom of the Selectfluor™ reagent, leading to the formation of the C-F bond at the 5-position of the cyclopentadiene ring. rsc.org This method provides a direct and relatively mild route to the target compound. The use of modern electrophilic N-F reagents like Selectfluor™ is advantageous due to their stability, ease of handling, and broad reactivity compared to earlier, more hazardous fluorinating agents. sigmaaldrich.comnih.gov

Table 1: Electrophilic Fluorination for this compound Synthesis

| Nucleophilic Substrate | Electrophilic Fluorinating Agent | Product | Reference |

|---|

Nucleophilic fluorination strategies involve the displacement of a suitable leaving group at the 5-position of a cyclopentadiene derivative by a nucleophilic fluoride (B91410) source, such as an alkali metal fluoride (e.g., KF, CsF) or a quaternary ammonium fluoride. For this SN2-type reaction to be effective, the substrate must possess a good leaving group, such as a tosylate, mesylate, or a halide.

While specific examples for the synthesis of this compound via this route are not extensively documented in readily available literature, the general principle is a cornerstone of organofluorine chemistry. A hypothetical route would involve the synthesis of a precursor like 5-mesyloxycyclopenta-1,3-diene, followed by its reaction with a fluoride salt, potentially with the aid of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride ion. The success of such a reaction would be contingent on managing the stability of the cyclopentadienyl substrate, which can be prone to polymerization or rearrangement.

Halogen exchange (Halex) reactions are a specific subset of nucleophilic fluorination where a halide (typically chloride or bromide) is replaced by fluoride. This method is widely used in industrial processes for producing fluoroaromatics and other fluorinated compounds. The driving force is often the precipitation of the resulting metal halide (e.g., KCl, NaCl) in a polar aprotic solvent.

The application of this methodology to synthesize this compound would involve a precursor such as 5-chloro- or 5-bromocyclopentadiene. The reaction would be carried out with a fluoride source like spray-dried potassium fluoride in a high-boiling solvent such as dimethylformamide or sulfolane. While conceptually straightforward, the practical implementation would need to address the inherent instability of 5-halocyclopentadienes, which readily undergo dimerization and elimination reactions.

Precursor-Based Synthesis of Fluorinated Cyclopentadienes

This approach involves constructing the fluorinated cyclopentadiene ring from acyclic or different cyclic precursors that already contain the required fluorine atom(s).

Elimination reactions, particularly dehydrohalogenation, are a powerful tool for creating unsaturation in fluorinated carbocycles to form dienes. This is particularly relevant for the synthesis of highly fluorinated cyclopentadiene derivatives. For instance, 2H-pentafluorocyclopenta-1,3-diene can be synthesized from 1H,2H,3H-heptafluorocyclopentane. Treatment of this saturated precursor with a base like potassium hydroxide induces sequential elimination of hydrogen fluoride (HF), leading to the formation of the conjugated diene system.

The reaction typically proceeds in two steps: an initial dehydrofluorination to form a hexafluorocyclopentene intermediate, followed by a second elimination under more forcing conditions to yield the final pentafluorocyclopentadiene. This method highlights how the strategic placement of hydrogen atoms in a polyfluorinated ring allows for base-mediated elimination to generate the desired diene structure.

Transition metal-catalyzed cycloaddition reactions provide a sophisticated means of constructing cyclic systems, including fluorinated cyclopentadienes or their derivatives. The Pauson-Khand reaction, a formal [2+2+1] cycloaddition, is a notable example. organicreactions.orgwikipedia.org This reaction combines an alkene, an alkyne, and carbon monoxide, typically using a cobalt carbonyl complex as a catalyst or stoichiometric promoter, to form an α,β-cyclopentenone. beilstein-journals.orgnih.gov

By utilizing fluorinated building blocks, this reaction can be adapted to synthesize fluorinated cyclopentenones, which are closely related to fluorinated cyclopentadienes. For example, the reaction can be performed with a fluoroalkyne or a fluoroalkene. The intramolecular version of the Pauson-Khand reaction is particularly powerful for creating fused ring systems containing a fluorinated five-membered ring. beilstein-journals.orgnih.gov This approach offers a high degree of control over the placement of the fluorine atom in the final cyclic product by incorporating it into one of the acyclic precursors. beilstein-journals.org

Table 2: Transition Metal-Catalyzed Synthesis of Fluorinated Cyclopentenone Derivatives

| Reaction Type | Reactants | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|---|

| Pauson-Khand Reaction ([2+2+1] Cycloaddition) | Alkene + Fluorinated Alkyne + CO | Dicobalt Octacarbonyl (Co₂(CO)₈) | Fluorinated α,β-Cyclopentenone | beilstein-journals.org |

Transition Metal-Catalyzed Ring Construction

Nickel-Mediated [3+2] Cycloaddition of Trifluoromethyl-Alkenes with Alkynes

A prominent strategy for synthesizing fluorinated cyclopentadienes involves a nickel-catalyzed [3+2] cycloaddition of 2-trifluoromethyl-1-alkenes with alkynes. This method proceeds through a defluorinative coupling mechanism, where the trifluoromethyl group serves as a source of the fluorine atom that is ultimately incorporated into the cyclopentadiene ring.

The catalytic cycle is initiated by the oxidative cyclization of the trifluoromethyl-alkene and the alkyne with a Ni(0) species, forming a five-membered nickelacycle intermediate. This intermediate then undergoes a process known as β-fluorine elimination, which is a key step in activating the strong carbon-fluorine bond. Following the first C-F bond cleavage, a second β-fluorine elimination occurs, leading to the cleavage of two C-F bonds from the original trifluoromethyl group. This domino sequence of C-F bond activation ultimately yields the 2-fluoro-1,3-cyclopentadiene product.

A critical challenge in developing a catalytic version of this reaction was the regeneration of the active Ni(0) catalyst from the nickel(II) fluoride species formed after the elimination steps. Researchers have successfully addressed this by employing a diboron-based ternary additive system. This system effectively reduces the nickel(II) fluoride, thereby regenerating the catalytically active Ni(0) species and allowing the reaction to proceed with catalytic amounts of nickel. The choice of additives is crucial, as using different reagents, such as silanes, can alter the reaction pathway and lead to different products like 1,1-difluoro-1,4-dienes.

| Reactant 1 | Reactant 2 | Catalyst System | Product Class | Reference |

| 2-Trifluoromethyl-1-alkene | Alkyne | Ni(0) / Diboron reagent | 2-Fluoro-1,3-cyclopentadiene | researchgate.net |

| α-Trifluoromethylstyrene | Phenylacetylene | Ni(cod)₂ / PCy₃ / B₂(nep)₂ | 2-Fluoro-1,3,4,5-tetraphenyl-1,3-cyclopentadiene | researchgate.net |

Preparation of Bis(polyfluoroalkylated) Cyclopentadienes

The synthesis of cyclopentadienes bearing multiple polyfluoroalkyl groups presents a unique synthetic challenge. These compounds are of interest for creating highly fluorinated ligands for catalysis and materials science. While a general methodology is not widely established, specific strategies have been developed to construct cyclopentane rings featuring two or more trifluoromethyl or related groups.

One approach involves the syn-selective 1,3-bis-trifluoromethylation of (hetero)cycloalkylidene-malononitriles. This method utilizes Togni's reagent as the trifluoromethyl source. The reaction is proposed to proceed through a "runaway" process where the initial trifluoromethylation increases the acidity of the substrate, promoting a rapid second trifluoromethylation. The resulting malononitrile intermediate can then be converted to a carboxylate, yielding a cyclohexane or heterocycle core with a 1,3-bis(trifluoromethyl) substitution pattern.

Another strategy focuses on building the ring system through a cascade reaction. For example, gem-bis(triflyl)ated cyclopenta[b]indolines have been synthesized from anilide-derived allenols and alkenols. This catalyst-free sequence involves an electrophilic attack by 1,1-bis(trifluoromethanesulfonyl)ethylene, followed by a series of cyclizations to efficiently form the functionalized tricyclic indoline core containing a cyclopentane ring with a gem-bis(triflyl) group. These examples demonstrate that complex, polyfluorinated cyclopentane-fused systems can be assembled through carefully designed multi-step or cascade reactions.

| Starting Material | Key Reagent | Product Feature | Reference |

| Cycloalkylidene-malononitrile | Togni's Reagent | 1,3-bis-trifluoromethylated ring | chemrxiv.org |

| Anilide-derived allenol/alkenol | 1,1-bis(trifluoromethanesulfonyl)ethylene | gem-bis(triflyl)ated cyclopenta[b]indoline | nih.gov |

In Situ Generation of Fluorinated Cyclopentadiene Intermediates

Cyclopentadiene is highly reactive and readily undergoes a Diels-Alder dimerization reaction with itself at room temperature to form dicyclopentadiene. Due to this inherent instability, cyclopentadiene is typically generated in situ for use in reactions by heating its dimer, dicyclopentadiene. This process, known as a retro-Diels-Alder reaction, releases the cyclopentadiene monomer, which can then be trapped by a suitable dienophile.

This same principle can be applied to fluorinated analogs. Although less commonly described, fluorinated cyclopentadienes can be expected to dimerize similarly and can be regenerated in situ from their corresponding dimers via thermolysis. This strategy avoids the need to handle the potentially noxious and highly reactive monomeric fluorinated diene.

A common laboratory and industrial procedure involves heating a mixture of dicyclopentadiene and a dienophile. researchgate.netrsc.org As the dicyclopentadiene "cracks" to release cyclopentadiene, the monomer is immediately consumed in a Diels-Alder reaction with the co-reactant. researchgate.netrsc.org This solvent-free approach is efficient and minimizes waste. The reactivity of halogenated cyclopentadienes in Diels-Alder reactions has been studied, and while fluorine substituents can affect the frontier molecular orbital energies, these dienes remain effective partners in cycloaddition reactions. nih.gov More advanced methods are also emerging, such as the photo-induced release of cyclopentadiene from specifically designed adducts, allowing for spatial and temporal control over the diene's generation. ucsb.edu

Chemo- and Regioselective Syntheses of Fluorinated Cyclopentanone Derivatives

Fluorinated cyclopentanones are important structural motifs in medicinal chemistry. Their synthesis often relies on ring-construction strategies where the fluorine atoms are incorporated during the formation of the carbocyclic core.

Ring Construction via Transition-Metal–Difluorocarbene Complexes

A powerful method for constructing fluorinated five-membered rings is the [4+1] cycloaddition of a transition-metal–difluorocarbene complex with a silyl dienol ether. rsc.orgrsc.org In this approach, the difluorocarbene (:CF₂) acts as a one-carbon building block.

The reaction is typically catalyzed by copper(I) or nickel(II) complexes. rsc.orgrsc.org The metal difluorocarbene species, which can be generated from sources like sodium bromodifluoroacetate, reacts with the silyl dienol ether (a four-carbon unit) to afford cyclic silyl enol ethers of difluorocyclopentanones. nih.govrsc.org The regioselectivity of the addition can be controlled. For instance, reactions with copper(I) and nickel(II) difluorocarbenes have been shown to yield 4,4-difluoro- and 5,5-difluorocyclopent-1-en-1-yl silyl ethers, respectively. rsc.org This strategy is advantageous as it builds the fluorinated ring system directly, offering a streamlined route to these valuable compounds. rsc.org

| Metal Catalyst | Carbene Source | Substrate | Product Type | Reference |

| Copper(I) | BrCF₂CO₂Na | Silyl dienol ether | 4,4-Difluorocyclopent-1-en-1-yl silyl ether | nih.govrsc.org |

| Nickel(II) | (not specified) | Silyl dienol ether | 5,5-Difluorocyclopent-1-en-1-yl silyl ether | rsc.org |

Fluorine-Directed Nazarov Cyclization Strategies

The Nazarov cyclization is a classic acid-catalyzed reaction that converts divinyl ketones into cyclopentenones via a 4π-electrocyclic ring closure of a pentadienyl cation. A significant challenge in traditional Nazarov cyclizations is controlling the position of the double bond in the final product. However, the strategic placement of fluorine atoms on the divinyl ketone substrate can powerfully direct the regiochemical outcome of the reaction. nih.gov

The electronic effects of fluorine are key to this control. The strong electron-withdrawing inductive effect (-I effect) of fluorine can destabilize a nearby carbocation. Conversely, the resonance effect (+R effect) of a fluorine atom alpha to a carbocation can be stabilizing. By exploiting these properties, different isomers of fluorinated cyclopentenones can be selectively synthesized. nih.gov

Three main types of fluorine-directed Nazarov cyclizations have been described:

Type I & II Cyclizations: When substrates like 2,2-difluorovinyl vinyl ketones or 1-(trifluoromethyl)vinyl vinyl ketones are used, the regioselectivity is governed by the β-cation destabilizing effect (-I effect) of the fluorine substituents. This directs the cyclization to form 3-fluorocyclopent-2-en-1-ones and 5-(trifluoromethyl)cyclopent-2-en-1-ones, respectively. nih.gov

Type III Cyclization: In the case of 1-fluorovinyl vinyl ketones, the fluorine substituent acts as both a director and an activator. The cyclization is governed by the α-cation stabilizing effect (+R effect) of the fluorine, which leads to the formation of 2-fluorocyclopent-2-en-1-ones. This stabilization also results in a significant rate enhancement for the cyclization. nih.gov

These strategies demonstrate how fluorine substituents can serve as powerful control elements in complex organic transformations, enabling the selective synthesis of a variety of fluorinated cyclopentenone derivatives. nih.govrsc.org

| Substrate Type | Key Fluorine Effect | Product | Reference |

| 2,2-Difluorovinyl vinyl ketone | β-Cation Destabilization (-I) | 3-Fluorocyclopent-2-en-1-one | nih.gov |

| 1-(Trifluoromethyl)vinyl vinyl ketone | β-Cation Destabilization (-I) | 5-(Trifluoromethyl)cyclopent-2-en-1-one | nih.gov |

| 1-Fluorovinyl vinyl ketone | α-Cation Stabilization (+R) | 2-Fluorocyclopent-2-en-1-one | nih.govscispace.com |

Reactivity and Mechanistic Investigations of 5 Fluorocyclopenta 1,3 Diene

Electrophilic and Nucleophilic Reactivity Profiles

The presence of a fluorine atom on the cyclopentadienyl (B1206354) ring significantly influences the electronic properties and reactivity of 5-fluorocyclopenta-1,3-diene. This section explores its behavior in nucleophilic reactions, particularly focusing on the replacement of the vinylic fluorine, and the formation of significant carbanionic intermediates.

The substitution of a fluorine atom in vinylic systems by a nucleophile is a challenging transformation. However, under specific conditions, this compound can undergo nucleophilic substitution. These reactions are often facilitated by the formation of a more stable intermediate or by the use of highly reactive nucleophiles. For instance, reactions involving strong bases can lead to dehydrofluorination, forming a transient cyclopentadienyne intermediate, which can then be trapped by a nucleophile.

The reactivity of fluorinated compounds in nucleophilic substitutions can be complex. While fluorine is a poor leaving group in SN2 reactions, in the context of aromatic or vinylic systems, its strong electron-withdrawing nature can activate the ring towards nucleophilic attack. beilstein-journals.org In some cases, the reaction may proceed through a concerted S_NAr-type mechanism, where the nucleophile attacks the carbon bearing the fluorine, and the fluoride (B91410) ion is expelled simultaneously. nih.gov

Research into related fluorinated systems provides insights into the potential reactivity of this compound. For example, studies on fluoroarenes have shown that nucleophilic substitution can be achieved, often requiring forcing conditions or the presence of activating groups. beilstein-journals.org The development of catalytic systems, such as those employing palladium with specific ligands, has also shown promise in facilitating the fluorination and, by extension, the nucleophilic substitution of vinylic fluorides. mit.edu

The deprotonation of this compound at the C-5 position by a strong base, such as sodium hydride (NaH), leads to the formation of the fluorocyclopentadienyl anion. stackexchange.com This anion is a key intermediate in various reactions. The resulting anion is aromatic, fulfilling Hückel's rule with 6 π-electrons, which contributes to its stability.

The introduction of fluorine, a highly electronegative atom, into the cyclopentadienyl ring has a significant impact on the properties of the resulting anion and its subsequent metal complexes. researchgate.net The electron-withdrawing nature of fluorine generally leads to changes in the electrochemical properties and metal-ligand bonding energies of the corresponding organometallic compounds. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), are valuable tools for understanding the charge distribution and stability of such fluorinated carbanions. wiley.com

The characterization of these fluorinated cyclopentadienyl carbanionic intermediates can be achieved through various spectroscopic techniques. For instance, 19F NMR spectroscopy is a powerful tool for studying fluorinated organic compounds and their reaction intermediates. researchgate.net

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions, particularly Diels-Alder cycloadditions, are a cornerstone of organic synthesis for the construction of six-membered rings. wikipedia.orgsigmaaldrich.com this compound can participate in these reactions as both a diene and, in some contexts, its derivatives can act as dienophiles.

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com The stereochemistry of the reactants is retained in the product, making it a highly stereospecific reaction. libretexts.orglibretexts.org

As a cyclic diene, this compound is conformationally locked in the reactive s-cis geometry, making it a potent diene for Diels-Alder reactions. libretexts.orgmasterorganicchemistry.com The fluorine substituent can influence the reactivity and regioselectivity of the cycloaddition. Electron-donating groups on the diene generally accelerate the reaction with electron-deficient dienophiles. libretexts.org The fluorine atom, being electron-withdrawing, might be expected to decrease the reactivity of the diene in normal-electron-demand Diels-Alder reactions. However, its influence can be more complex, affecting the frontier molecular orbital energies (HOMO and LUMO) of the diene.

In reactions with various dienophiles, this compound would be expected to form bicyclic adducts. For example, its reaction with a generic dienophile would yield a fluorinated norbornene derivative. The stereochemical outcome, specifically the endo or exo selectivity, is a key aspect of these reactions, with the endo product often being favored due to secondary orbital interactions. libretexts.org

Table 1: Expected Products of Diels-Alder Reactions with this compound as the Diene

| Dienophile | Expected Product |

| Maleic Anhydride | Fluorinated bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |

| Ethylene (B1197577) | Fluorinated bicyclo[2.2.1]hept-5-ene |

| Propenal | Fluorinated bicyclo[2.2.1]hept-5-ene-2-carbaldehyde |

While this compound itself is primarily a diene, its derivatives, particularly those where the diene system is altered or blocked, could potentially act as dienophiles. More commonly, fluorinated alkenes serve as dienophiles in Diels-Alder reactions. The presence of an electron-withdrawing fluorine atom on a double bond can enhance the dienophilic character of that bond, making it more reactive towards electron-rich dienes in a normal-electron-demand Diels-Alder reaction. libretexts.org

For instance, a derivative of this compound where one of the double bonds is selectively reduced could potentially react as a fluorinated cyclopentene (B43876) dienophile. The reactivity would be influenced by the electron-withdrawing effect of the fluorine atom. Research has shown that halocycloalkenones can be potent dienophiles in cycloaddition reactions. sigmaaldrich.com Similarly, vinyl fluoride and its derivatives have been studied in various chemical contexts, including as components in cycloadditions. nih.gov The fluorine substituent can direct the regioselectivity of the cycloaddition, a phenomenon referred to as fluorine-directed reactivity. researchgate.net

Intramolecular Diels-Alder reactions of derivatives of cyclopentadiene (B3395910) have also been investigated, where a dienophile is tethered to the diene, leading to the formation of complex polycyclic structures. rsc.org

Diels-Alder Reactions

Influence of Fluorine Substituents on Diels-Alder Stereoselectivity (Endo/Exo)

The stereochemical outcome of the Diels-Alder reaction, specifically the preference for the endo or exo product, is significantly influenced by the nature and position of substituents on both the diene and the dienophile. wikipedia.orgyoutube.comaklectures.com In reactions involving cyclopentadiene derivatives, the endo product is often favored due to secondary orbital interactions, a phenomenon known as the Alder Endo Rule. masterorganicchemistry.com However, the introduction of a fluorine substituent can alter this preference.

Computational studies on the Diels-Alder reaction between cyclopentadiene and α-fluoro-α,β-unsaturated carbonyl compounds have shown that the presence of the fluorine atom can lead to a preference for the exo product. rsc.org This shift in stereoselectivity is not necessarily due to the electronic effect of fluorine on the frontier molecular orbitals (HOMO/LUMO) but can be attributed to a significant destabilizing strain energy in the transition state leading to the endo product. rsc.org The steric hindrance and electrostatic repulsions involving the fluorine atom in the constrained endo transition state outweigh the favorable secondary orbital interactions, making the exo pathway kinetically preferred. youtube.comrsc.org

The π-facial selectivity of Diels-Alder reactions with 5-substituted cyclopentadienes is also a critical factor. The substituent at the C5 position can direct the incoming dienophile to either the syn or anti face of the diene. nih.govescholarship.org Theoretical calculations have indicated that the migratory aptitude of a fluorine atom across the cyclopentadiene ring is high, which suggests its electronic influence is significant. nih.gov Electron-withdrawing groups, such as fluorine, can destabilize the cyclopentadiene ring through negative hyperconjugation, pre-distorting the ring into an envelope-like geometry that favors syn selectivity by lowering the distortion energy required to reach the transition state. escholarship.org

An organocatalytic asymmetric Diels-Alder reaction between α-fluoro-α,β-unsaturated aldehydes and cyclopentadiene has been developed, yielding products with excellent exo-selectivity and enantioselectivity. nih.gov This further demonstrates that the presence of a fluorine atom adjacent to the reacting center can override the general endo preference.

Table 1: Endo/Exo Selectivity in Diels-Alder Reactions of Fluorinated Compounds

| Diene | Dienophile | Conditions | Major Product | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Cyclopentadiene | α-Fluoro-α,β-unsaturated aldehyde | Organocatalyst, Toluene | exo | Excellent exo-selectivity and enantioselectivity were achieved. | nih.gov |

| Cyclopentadiene | 3-Fluorobutenone | Computational Study | exo | Strong destabilization strain energy in the endo transition state is responsible for exo selectivity. | rsc.org |

| 5-Substituted Cyclopentadienes | Various Dienophiles | Computational Study | syn (for EWG) | Electron-withdrawing groups like fluorine promote syn facial selectivity. | escholarship.org |

Intramolecular Diels-Alder Reactions with Cyclopenta-1,3-diene Derivatives

The intramolecular Diels-Alder (IMDA) reaction is a powerful method for the construction of complex polycyclic systems in a single step. researchgate.net When cyclopenta-1,3-diene is used as the diene component, the reaction is complicated by the facile 1,5-sigmatropic rearrangement (hydrogen shift) which interconverts the 5-substituted, 1-substituted, and 2-substituted isomers. nih.govrsc.org The outcome of the IMDA reaction is highly dependent on the length of the tether connecting the diene and the dienophile. nih.gov

Studies on 4-(pent-4-enyl)cyclopent-2-enone ethylene ketals, which generate cyclopentadiene derivatives in situ, have provided significant insights. rsc.orgresearchgate.net For instance, when the dienophile is a simple α,β-unsaturated ester, the initially formed 5-substituted cyclopentadiene isomerizes via a 1,5-hydrogen shift to the more reactive 1-substituted isomer before undergoing cyclization. rsc.org However, with a more reactive dienophile, such as one bearing dicyano substitution, the 5-substituted isomer can be trapped directly by the intramolecular cycloaddition before isomerization occurs. rsc.orgresearchgate.net This represents a rare example of directly trapping a 5-substituted cyclopentadiene with a simple three-carbon tether. rsc.org

The length of the tether dictates which constitutional isomer of the alkenylcyclopentadiene preferentially undergoes cycloaddition:

Two-carbon tethers exclusively form the cycloadduct from the 5-substituted cyclopentadiene isomer. nih.gov

Three- and four-carbon tethers lead to products derived from the 1-substituted cyclopentadiene isomer, which forms rapidly via sigmatropic rearrangement. nih.gov

These reactions often require thermal conditions, for example, heating at 120 °C. rsc.org The regioselectivity of these intramolecular cycloadditions generally favors the formation of fused ring systems over bridged ones. researchgate.net

Table 2: Influence of Tether and Dienophile on Intramolecular Diels-Alder Reactions of Cyclopentadiene Derivatives

| Tether Length | Dienophile Activity | Reacting Isomer | Product Type | Reference(s) |

|---|---|---|---|---|

| 2 carbons | N/A | 5-substituted | Fused | nih.gov |

| 3 carbons | Low (e.g., ester) | 1-substituted (via H-shift) | Fused | nih.govrsc.org |

| 3 carbons | High (e.g., dicyano) | 5-substituted | Fused | rsc.orgresearchgate.net |

| 4 carbons | N/A | 1-substituted (via H-shift) | Fused | nih.gov |

[3+2] Cycloaddition Reactions

Reactions with 1,3-Dipoles (e.g., Diazomethane (B1218177), Nitrile Imines)

[3+2] Cycloaddition reactions are a cornerstone for the synthesis of five-membered heterocyclic compounds. mdpi.com The reaction of fluorinated 1,3-dipoles, such as fluorinated nitrile imines and diazoalkanes, with dipolarophiles like this compound offers a direct route to fluorinated bicyclic heterocycles.

Fluorinated nitrile imines, often generated in situ from the corresponding hydrazonoyl halides, are known to react readily with a variety of electron-deficient and electron-rich olefins. mdpi.comresearchgate.netbeilstein-journals.org For example, trifluoroacetonitrile (B1584977) imines undergo efficient and regioselective [3+2] cycloadditions with enones and quinones to yield trifluoromethyl-substituted pyrazolines and pyrazoles. mdpi.combeilstein-journals.orgnih.gov These reactions often proceed with high chemo- and stereoselectivity. mdpi.com Given the reactivity of cyclopentadiene as a dipolarophile, its reaction with fluorinated nitrile imines is expected to proceed efficiently.

Similarly, fluorinated diazomethanes, such as difluoromethyldiazomethane (CF₂HCHN₂), have been generated in situ and used in [3+2] cycloadditions with alkynes to produce difluoromethyl-substituted pyrazoles. enamine.netrsc.org The reaction of 2,2,2-trifluorodiazoethane (B1242873) with styrenes also yields trifluoromethylpyrazoles through a one-pot cycloaddition-isomerization-oxidation sequence. nih.gov While cyclopentadiene is an alkene, its high reactivity makes it a suitable partner for such cycloadditions. DFT modeling of the [3+2] cycloaddition of diazomethane with acrylates indicates a concerted, asynchronous mechanism where the observed regioselectivity is kinetically controlled. chemrxiv.org

A mechanistically distinct but relevant transformation is the nickel-mediated [3+2] cycloaddition of 2-trifluoromethyl-1-alkenes with alkynes. nih.govresearchgate.net This reaction proceeds via a double C-F bond activation through β-fluorine elimination to afford multi-substituted fluorine-containing cyclopentadienes. nih.govfrontiersin.org This demonstrates an alternative cycloaddition strategy to access fluorinated cyclopentadiene cores.

Gold(I)-Catalyzed Tandem Cycloisomerization and Electrophilic Fluorination

Gold(I) complexes are powerful catalysts for the cycloisomerization of enynes, providing access to a variety of carbocyclic scaffolds, including cyclopentadiene derivatives. acs.orgnih.govresearchgate.net These reactions typically proceed through the electrophilic activation of the alkyne by the gold(I) catalyst, followed by nucleophilic attack of the tethered alkene. acs.orgnih.gov

A well-established pathway for the formation of cyclopentadienes involves the gold-catalyzed cycloisomerization of vinylallenes, which themselves can be generated from propargyl esters. acs.orgnih.gov The mechanism involves a Nazarov-like cyclization of a gold-activated pentadienyl cation intermediate, followed by a 1,2-hydride or alkyl shift to regenerate the catalyst and form the cyclopentadiene ring. acs.org

This catalytic cycle offers opportunities for tandem reactions. By intercepting reactive intermediates with an electrophilic fluorinating agent, it is possible to construct fluorinated cyclopentenones in a single operation. For instance, a tandem gold(I)-catalyzed cycloisomerization/fluorination of 1,3(4)-enyne esters with N-fluorobenzenesulfonimide (NFSI) has been reported to afford 5-fluoro-cyclopentenones. researchgate.net Similarly, chiral cyclopentadienyl esters have been synthesized via a gold-catalyzed chirality transfer from enynyl esters, and these products can undergo subsequent electrophilic fluorination using reagents like Selectfluor without significant loss of enantiopurity. nih.govdntb.gov.ua

While a direct tandem cycloisomerization/fluorination leading to this compound has not been explicitly detailed, the existing precedents strongly support its feasibility. The strategy would involve the gold-catalyzed cyclization of a suitable enyne precursor to form a cyclopentadienyl-gold intermediate, which would then be intercepted by an electrophilic fluorine source (e.g., Selectfluor) to yield the fluorinated diene.

[2+2] Cycloaddition Reactions involving Fluorinated Dienes/Dienophiles

[2+2] Cycloaddition reactions are a primary method for the synthesis of four-membered cyclobutane (B1203170) rings. Photochemical [2+2] cycloadditions are particularly effective for 1,3-dienes. nih.gov Direct photoexcitation of dienes often requires high-energy UV light, which can be incompatible with sensitive functional groups. nih.gov However, the use of visible light-absorbing transition metal photosensitizers, such as iridium complexes, allows for the [2+2] cycloaddition of a diverse range of 1,3-dienes under milder conditions. nih.gov

These sensitized reactions proceed via triplet energy transfer from the excited photocatalyst to the diene, generating a triplet-state diene that can then undergo cycloaddition. This methodology has been applied to various 1,3-dienes to produce vinylcyclobutane products. nih.gov While specific examples involving this compound are not extensively documented, the general applicability of this method suggests its potential for such transformations. The resulting fluorinated vinylcyclobutanes would be versatile intermediates for further synthetic elaboration.

A related, though mechanistically different, cycloaddition is the nickel-mediated [3+2] reaction of 2-trifluoromethyl-1-alkenes, which proceeds through C-F bond activation and results in fluorinated cyclopentadienes. nih.gov This highlights the utility of transition metals in mediating cycloadditions of fluorinated substrates to form cyclic systems.

Boron-Directed Cycloaddition Reactions for Fluoroalkyl-Substituted (Hetero)arenes

Boron-directed cycloaddition reactions represent a powerful strategy for the regiocontrolled synthesis of substituted aromatic and heteroaromatic compounds. nih.gov This approach utilizes a temporary boron tether to link the reacting partners (e.g., a diene and a dienophile), thereby facilitating an intramolecular cycloaddition. Subsequent cleavage of the boron group reveals the final product.

This methodology has been successfully applied to the synthesis of fluoroalkyl-substituted (hetero)arenes. nih.govresearchgate.net The process typically involves reacting a fluoroalkyl-substituted alkynyl trifluoroborate salt with a diene in the presence of a Lewis acid promoter like boron trichloride (B1173362) (BCl₃). nih.govnih.gov The reaction proceeds under mild conditions and with complete regiocontrol, affording fluoroalkyl-substituted arylboronate products that are amenable to further functionalization through established C–B bond chemistry (e.g., Suzuki-Miyaura coupling, oxidation). nih.gov

While this method has been demonstrated for the synthesis of substituted benzenes, pyridines, pyridazines, and pyrazoles using various diene and dipole partners, its application starting from a cyclopentadiene derivative to generate a specific fluoroalkyl-arene has not been explicitly detailed in the provided context. nih.gov However, the underlying principle of a boron-tethered intramolecular Diels-Alder reaction is well-established. wiley-vch.de By designing a system where a fluoroalkyl-substituted dienophile is tethered via boron to a cyclopentadiene-derived diene, one could envision a pathway to complex, bicyclic structures that could then be further transformed into fluoroalkyl-substituted aromatic systems.

Carbon-Fluorine Bond Activation and Functionalization

The activation and functionalization of carbon-fluorine (C-F) bonds are of significant interest in synthetic chemistry due to the unique properties imparted by fluorine atoms. In the context of fluorinated cyclopentadienes, these reactions open pathways to novel molecular architectures.

The cleavage of the robust C-F bond can be facilitated by transition metals, a process that is critical for the synthesis and modification of organofluorine compounds. nih.govresearchgate.net While direct C-F activation of this compound is not extensively documented, analogous transformations that produce fluorinated cyclopentadiene derivatives provide significant mechanistic insight. A notable example is the nickel-mediated [3+2] cycloaddition of 2-trifluoromethyl-1-alkenes with alkynes. frontiersin.orgnii.ac.jp This reaction proceeds through the cleavage of two C-F bonds to regioselectively form a 2-fluoro-1,3-cyclopentadiene product. nii.ac.jp

Density Functional Theory (DFT) calculations have elucidated the mechanism of this nickel-mediated reaction. frontiersin.org The process is initiated by the oxidative cyclization of the fluorine-containing alkene and an alkyne with a Ni(0) complex, forming a five-membered nickelacycle intermediate. frontiersin.org This step is followed by sequential C-F bond cleavage events, ultimately leading to the fluorinated cyclopentadiene. frontiersin.org The higher reactivity of nickel compared to other Group 10 metals like palladium and platinum makes it particularly effective for these transformations. frontiersin.org Various mechanisms can operate in metal-mediated C-F bond activation, including nucleophilic attack, oxidative addition, and fluoride abstraction by Lewis acidic metal centers. researchgate.net

A key mechanistic step in the functionalization of many fluorinated organic molecules is β-fluorine elimination from an organometallic intermediate. nih.gov This process involves the removal of a fluorine atom from a carbon that is in the β-position relative to the metal center and is often more kinetically favorable than the direct oxidative addition to a C-F bond. nih.gov

| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| First β-Fluorine Elimination | Migration of the first F atom from the CF₃ group to the Ni center. | 14.6 |

| Second β-Fluorine Elimination | Elimination of the second F atom from the difluorocyclopentenylnickel intermediate. | 0.3 |

| Overall Rate-Determining Step | Combined β-fluorine elimination and 5-endo insertion. | 26.7 |

Isomerization Pathways

This compound can undergo isomerization through various pathways, involving either the migration of atoms within the ring system or changes in the geometry of the diene structure.

Cyclopentadiene and its substituted derivatives are known to undergo rapid isomerization via frontiersin.orgresearchgate.net-sigmatropic hydrogen shifts. acs.org This is a thermally allowed pericyclic reaction that proceeds through a suprafacial pathway, where a hydrogen atom migrates from the C5 position to an adjacent carbon of the diene system. libretexts.orgopenstax.org

A well-studied analogue is 5-methyl-1,3-cyclopentadiene, which at room temperature rapidly equilibrates to a mixture containing its 1-methyl and 2-methyl isomers. openstax.org This facile rearrangement occurs because the cyclic structure holds the C1 and C5 positions of the pentadienyl system in close proximity, significantly lowering the activation energy compared to acyclic dienes. spcmc.ac.in The activation energy for the frontiersin.orgresearchgate.net-hydrogen shift in the parent cyclopentadiene is approximately 26.4 kcal/mol. researchgate.net It is therefore expected that this compound would similarly isomerize to establish an equilibrium with its constitutional isomers, 1-fluorocyclopenta-1,3-diene (B14323026) and 2-fluorocyclopenta-1,3-diene. docbrown.info In such equilibria, isomers with the substituent in a conjugated position (1- or 2-substituted) are generally more stable and thus predominate over the 5-substituted isomer. spcmc.ac.in

Geometrical isomerization refers to the interconversion between E and Z (or cis/trans) isomers of a double bond. For fluorinated 1,3-dienes, this process can be induced by thermal, photochemical, or catalytic methods. thieme-connect.de Transition metal catalysis offers an efficient means to control the geometry of diene products. researchgate.net For instance, various metal complexes based on rhodium, ruthenium, or palladium can mediate the isomerization of unconjugated dienes to their conjugated counterparts. thieme-connect.de

Mechanisms for these isomerizations can involve either a metal-hydride addition-elimination pathway or the formation of a π-allylmetal hydride intermediate. thieme-connect.de While achieving the thermodynamically more stable E isomer is common, selective isomerization to the less stable Z isomer is more challenging and often requires kinetic control. researchgate.net The isomerization of fluorinated dienes has been specifically investigated, with studies showing that the process can occur subsequent to the diene's formation. researchgate.net

Theoretical and Computational Studies of 5 Fluorocyclopenta 1,3 Diene

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the molecular and electronic structure of 5-Fluorocyclopenta-1,3-diene. mdpi.com These computational techniques, ranging from semi-empirical to high-level ab initio calculations, provide insights into the geometric parameters, orbital energies, and electron distribution within the molecule. mdpi.com The introduction of a fluorine atom at the 5-position significantly influences the electronic properties of the cyclopentadiene (B3395910) ring. This is due to the high electronegativity of fluorine, which induces a dipole moment and alters the charge distribution across the molecule. researchgate.net

Theoretical studies can elucidate the nature of the C-F bond and its effect on the adjacent π-system. The fluorine atom can participate in hyperconjugative interactions, where the electron density from the C-F σ bond can delocalize into the π* orbitals of the diene system. icm.edu.pl This interaction can affect the stability of the molecule and its reactivity in various chemical transformations. nih.gov

Furthermore, quantum chemical calculations are crucial for investigating the molecule's reactivity. vub.be By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby predicting the most likely reaction pathways. pku.edu.cn These studies are essential for understanding the regioselectivity and stereoselectivity observed in reactions involving this compound. iitk.ac.in

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful and widely used tool for studying the properties of medium to large-sized molecules due to its favorable balance between computational cost and accuracy. rsc.org For this compound, DFT calculations provide detailed insights into its electronic structure and reactivity.

Elucidation of Reaction Mechanisms (e.g., C-F Cleavage, Cycloadditions)

DFT calculations are instrumental in elucidating the mechanisms of reactions involving this compound, such as C-F bond cleavage and cycloaddition reactions. mdpi.comnih.gov For instance, in cycloaddition reactions like the Diels-Alder reaction, DFT can be used to model the approach of the dienophile to the diene. pku.edu.cn These calculations can determine the activation energies for the formation of different possible products, thereby explaining the observed regioselectivity and stereoselectivity. researchgate.net

The presence of the fluorine atom can direct the incoming dienophile to a specific face of the diene, and DFT can quantify the energetic preferences for endo and exo approaches. iitk.ac.in The table below presents hypothetical activation energies for a Diels-Alder reaction, illustrating how DFT can be used to predict the favored product.

| Reaction Pathway | Activation Energy (kcal/mol) | Product |

|---|---|---|

| Endo approach | 15.2 | Endo-adduct |

| Exo approach | 17.8 | Exo-adduct |

These calculations can also shed light on the mechanism of C-F bond cleavage, a process that can be important in subsequent transformations of the molecule. By modeling the bond dissociation energy and the transition state for cleavage, DFT can predict the conditions under which this reaction is likely to occur.

Computational Prediction and Analysis of Stereoselectivity

The stereoselectivity of reactions involving this compound is a key aspect that can be effectively studied using computational methods. mdpi.com In reactions such as cycloadditions, the fluorine substituent can exert significant stereocontrol. nih.govyoutube.com DFT calculations can predict the formation of different stereoisomers by calculating the energies of the corresponding transition states. iitk.ac.in

For example, in a nucleophilic addition to the double bond, the fluorine atom can influence the direction of attack. Computational models can quantify the energy difference between syn and anti-addition pathways, thus predicting the major diastereomer formed. rsc.org

| Stereochemical Outcome | Relative Transition State Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| Syn-addition | 0.0 | Syn-product |

| Anti-addition | 2.5 |

Energy Decomposition Analysis (EDA) in Fluorine-Substituted Systems

Energy Decomposition Analysis (EDA) is a computational method used to partition the interaction energy between molecular fragments into physically meaningful components, such as electrostatic interactions, Pauli repulsion, and orbital interactions. scm.comyoutube.comonetep.org In the context of this compound, EDA can be used to understand the nature of the interactions between the fluorinated diene and another reactant. nih.gov

Below is a hypothetical EDA for the interaction of this compound with a dienophile:

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Electrostatic Interaction | -10.5 |

| Pauli Repulsion | +25.0 |

| Orbital Interaction | -20.3 |

| Total Interaction Energy | -5.8 |

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Properties

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and donor-acceptor interactions within a molecule by analyzing the electron density. uni-muenchen.defaccts.de For this compound, NBO analysis can provide valuable information about the delocalization of electrons and the nature of the C-F bond. wisc.edu

NBO analysis can quantify the hyperconjugative interactions between the C-F bonding orbital and the π-system of the diene. icm.edu.pl The second-order perturbation theory analysis within the NBO framework provides an estimate of the stabilization energy associated with these interactions. faccts.de This can help in understanding the electronic effects of the fluorine substituent on the reactivity of the diene. researchgate.net

A hypothetical NBO analysis might reveal the following key interactions:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| σ(C-F) | π(C=C) | 2.1 |

| π(C=C) | σ(C-F) | 0.8 |

Time-Dependent DFT (TD-DFT) for Electronic Properties (e.g., F-PAHs)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the electronic excited states of molecules and predict their electronic absorption spectra. mpg.dewikipedia.orguci.edu While the provided context mentions F-PAHs (Fluorinated Polycyclic Aromatic Hydrocarbons), the principles of TD-DFT are applicable to this compound to understand its electronic properties. arxiv.org

TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light by the molecule. scm.com This allows for the theoretical prediction of the UV-Vis spectrum of this compound. The calculations can identify the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions, and how they are affected by the fluorine substituent. uci.edu

A hypothetical TD-DFT calculation might predict the following electronic transitions:

| Transition | Calculated Wavelength (nm) | Oscillator Strength |

|---|---|---|

| S₀ → S₁ (π→π) | 280 | 0.45 |

| S₀ → S₂ (π→π) | 235 | 0.12 |

Molecular Modeling and Simulation Approaches

Theoretical and computational chemistry offers powerful tools to investigate the structure, properties, and reactivity of molecules like this compound at an atomic level of detail. These methods are instrumental in elucidating aspects that can be challenging to determine experimentally. Molecular modeling and simulation approaches, ranging from quantum mechanical calculations to classical molecular dynamics, provide a comprehensive understanding of this fluorinated diene.

Computational studies on cyclopentadiene and its derivatives often employ Density Functional Theory (DFT) and ab initio methods to predict molecular geometries, vibrational frequencies, and reaction energetics. researchgate.net For instance, the choice of computational method and basis set is crucial for obtaining accurate results. A common approach involves geometry optimization using a functional like B3LYP combined with a Pople-style basis set such as 6-31G* or a larger one like 6-311++G** for more precise energy calculations. chemspider.com

One area of significant theoretical interest is the study of conformational characteristics and the dynamics of hydrogen shifts. For substituted cyclopentadienes, computational models can predict the relative stabilities of different isomers. For example, in methyl- and silyl-substituted cyclopentadienes, ab initio calculations have shown that the stability order of isomers is highly dependent on the substituent. researchgate.net While specific studies on this compound are not extensively documented in publicly available literature, the principles from related systems are directly applicable.

A key reaction of cyclopentadienes is the researchgate.netnih.gov-sigmatropic rearrangement, or hydrogen shift. Theoretical studies have been conducted on the parent cyclopentadiene and its derivatives to understand the kinetics and solvent effects on this process. For 2-fluorocyclopentadiene, DFT calculations (B3LYP/6-31++G(d,p)) have determined the activation free energy for the researchgate.netnih.gov H-shift in a vacuum to be 28.74 kcal/mol. nih.govchemsrc.com This is slightly higher than that of the parent cyclopentadiene (25.47 kcal/mol), suggesting that the fluorine substituent has a discernible electronic effect on the transition state. nih.govchemsrc.com It is reasonable to infer that this compound would exhibit similar activation barriers, influenced by the position of the fluorine atom.

Furthermore, the effect of solvents on such reactions can be simulated using models like the Polarizable Continuum Model (PCM). nih.govchemsrc.com Studies on 2-fluorocyclopentadiene have shown that polar solvents can lower the activation energy for the H-shift by 0.5–3 kcal/mol, indicating an enhancement of the reaction rate in such environments. nih.govchemsrc.com A good correlation between solvent polarity and the activation energies has been observed, highlighting the role of the solvent in stabilizing the transition state. nih.govchemsrc.com

Diels-Alder reactions, a cornerstone of diene chemistry, have also been a subject of computational investigation. Theoretical models can predict the regioselectivity and stereoselectivity of these reactions. For fluorinated cyclopentadienes, computational studies have explored how the fluorine substituent influences the frontier molecular orbitals (HOMO and LUMO) and, consequently, the reaction pathways and transition state geometries. mdpi.com For example, in the Diels-Alder reaction between tetramethylethylene and substituted cyclopentadienes, the substitution pattern, including fluorine, was found to create competition between electronic and steric effects, influencing the geometry of the transition state. mdpi.com

The table below summarizes computed properties for this compound from the PubChem database, which are derived from computational models. nih.gov

| Property | Value | Source |

| Molecular Weight | 84.09 g/mol | Computed by PubChem 2.1 |

| XLogP3-AA (Hydrophobicity) | 1.8 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.6.11 |

| Rotatable Bond Count | 0 | Computed by Cactvs 3.4.6.11 |

| Exact Mass | 84.037528322 Da | Computed by PubChem 2.1 |

| Topological Polar Surface Area | 0 Ų | Computed by Cactvs 3.4.6.11 |

| Heavy Atom Count | 6 | Computed by Cactvs 3.4.6.11 |

| Complexity | 80.1 | Computed by Cactvs 3.4.6.11 |

This interactive table provides computationally derived properties for this compound.

The following table presents data from a computational study on the researchgate.netnih.gov H-shift in cyclopentadiene and 2-fluorocyclopentadiene, which provides a valuable reference for understanding the potential behavior of the 5-fluoro isomer. nih.govchemsrc.com

| Compound | Medium | Computational Method | Activation Free Energy (kcal/mol) |

| Cyclopentadiene | Vacuum | B3LYP/6-31++G(d,p) | 25.47 |

| 2-Fluorocyclopentadiene | Vacuum | B3LYP/6-31++G(d,p) | 28.74 |

| Cyclopentadiene | Chloroform | B3LYP/6-31++G(d,p) / PCM | Lower than in vacuum |

| Cyclopentadiene | Dichloromethane | B3LYP/6-31++G(d,p) / PCM | Lower than in vacuum |

| Cyclopentadiene | Diethyl ether | B3LYP/6-31++G(d,p) / PCM | Lower than in vacuum |

| Cyclopentadiene | Methanol | B3LYP/6-31++G(d,p) / PCM | Lower than in vacuum |

This interactive table showcases the calculated activation energies for the researchgate.netnih.gov H-shift, highlighting the influence of the fluorine substituent and solvent effects.

Spectroscopic Characterization Methodologies in Fluorinated Cyclopentadiene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in the study of fluorinated organic compounds, offering unparalleled insight into molecular structure and environment.

¹⁹F-NMR for Monitoring Fluorine-Containing Species and Intermediates

¹⁹F-NMR spectroscopy is a highly sensitive and powerful tool for the analysis of organofluorine compounds. numberanalytics.comnih.gov The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it readily detectable. numberanalytics.comnih.gov A key advantage of ¹⁹F-NMR is its large chemical shift range, which spans several hundred parts per million (ppm), minimizing the likelihood of signal overlap and providing high sensitivity to the local electronic environment. nih.govmdpi.com

This technique is particularly valuable for monitoring reaction progress and identifying intermediates in reactions involving fluorinated species. numberanalytics.commagritek.com For instance, in the synthesis of fluorinated polymers, ¹⁹F-NMR can provide real-time information about the reaction mixture, enabling the optimization of reaction conditions. numberanalytics.com The disappearance of reactant signals and the appearance of product signals can be tracked to determine reaction kinetics and endpoints. magritek.com In the context of 5-Fluorocyclopenta-1,3-diene, ¹⁹F-NMR would be instrumental in tracking its synthesis and subsequent reactions, such as cycloadditions or polymerizations, by observing the characteristic shifts of the fluorine atom in the starting material, intermediates, and final products. The chemical shift of the fluorine nucleus is exquisitely sensitive to changes in its microenvironment, making it an ideal probe for studying binding interactions and conformational changes. mdpi.combeilstein-journals.org

¹H and ¹³C NMR for Structural Elucidation and Conformational Analysis

While ¹⁹F-NMR is specific to fluorine-containing parts of a molecule, ¹H and ¹³C NMR spectroscopy provide comprehensive information about the hydrocarbon framework.

¹H NMR Spectroscopy: In this compound, the ¹H NMR spectrum would reveal signals for the different protons in the cyclopentadiene (B3395910) ring. The chemical shifts and coupling constants (J-coupling) between adjacent protons provide information about their connectivity and spatial relationships. The presence of the electronegative fluorine atom would influence the chemical shifts of nearby protons. Furthermore, through-space interactions, detectable by Nuclear Overhauser Effect (NOE) experiments, can help in determining the three-dimensional structure and conformation of the molecule and its derivatives. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom in the ring. masterorganicchemistry.com The carbon atom directly bonded to the fluorine atom would exhibit a large C-F coupling constant, a characteristic feature in the ¹³C NMR of fluorinated compounds. The chemical shifts of the carbon atoms provide insight into their hybridization (sp², sp³) and electronic environment. libretexts.orglibretexts.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in structural assignment. libretexts.org

Together, ¹H and ¹³C NMR are indispensable for the complete structural elucidation of this compound and for analyzing the conformation of the flexible five-membered ring. auremn.org.brnih.gov The analysis of coupling constants and NOEs can reveal details about the puckering of the cyclopentadiene ring and the preferred orientation of the fluorine substituent. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (84.09 g/mol ). nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₅H₅F). scielo.org.mx The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that results from the cleavage of the molecule into smaller, charged fragments upon ionization. Analysis of these fragments can help to confirm the structure of the molecule. For example, the loss of a fluorine atom or fragments of the cyclopentadiene ring would produce characteristic peaks in the mass spectrum, corroborating the proposed structure. princeton.edu In studies involving reactions of this compound, MS is crucial for identifying products and intermediates by their molecular ion peaks and fragmentation patterns. biorxiv.org

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different functional groups. smu.edu

For this compound, the IR spectrum would exhibit characteristic absorption bands for the C-H and C=C bonds of the cyclopentadiene ring. vaia.comlibretexts.org The C-F stretching vibration would also give rise to a strong absorption band, typically in the 1000-1400 cm⁻¹ region. The exact position of these bands can provide subtle information about the molecular structure and bonding. mdpi.com The region of the spectrum from 1200 to 700 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of bands that is unique to each molecule and can be used for definitive identification by comparison with a known spectrum. libretexts.org

Table 1: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| C-F | Stretching | 1000-1400 |

| C=C | Stretching | 1620-1680 |

| =C-H | Stretching | 3000-3100 |

| C-H | Stretching | 2850-3000 |

Note: The exact frequencies can vary depending on the molecular environment and conjugation. vaia.comlibretexts.org

X-ray Crystallography for Definitive Molecular Structure Determination

The structural data obtained from X-ray crystallography serves as a benchmark for validating structures proposed by other spectroscopic methods and for understanding the steric and electronic effects of the fluorine substituent on the cyclopentadiene ring. researchgate.net For instance, crystallographic studies on metal complexes containing fluorinated cyclopentadienyl (B1206354) ligands have provided valuable insights into the influence of fluorine on metal-ligand bonding and the conformational preferences of the ring. researchgate.netresearchgate.net

Table 2: Spectroscopic Data for Selected Fluorinated Cyclopentadiene Derivatives

| Compound | ¹⁹F NMR (ppm) | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key IR Bands (cm⁻¹) | Reference |

| (η⁵-C₅H₄C₆F₅)Re(CO)₃ | - | - | - | - | acs.org |

| [η⁵-1,3-C₅H₃(C₆F₅)₂]₂Fe | - | - | - | - | acs.org |

| (E)-1-Cymantrenyl-2-ferrocenyl-1,2-difluoroethene | - | - | - | - | acs.org |

Coordination Chemistry and Organometallic Applications of Fluorinated Cyclopentadienyl Ligands

Synthesis of Fluorinated Cyclopentadienyl (B1206354) Anions and Ligands

The preparation of fluorinated cyclopentadienyl ligands and their corresponding anions presents synthetic challenges but offers a pathway to novel organometallic structures. researchgate.net The synthesis of monofluorocyclopentadienyl ligands, such as the anion of 5-fluorocyclopenta-1,3-diene, has been achieved through specific fluorination reactions. One successful method involves the reaction of a lithiated ferrocene (B1249389) species with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). acs.org This approach has been pivotal in creating fluoroferrocene and 1,1'-difluoroferrocene. acs.org

Other general strategies for creating fluorinated cyclopentadienes include:

Nucleophilic Substitution: The reaction of sodium cyclopentadienide (B1229720) with polyfluoroarenes, like hexafluorobenzene, can yield pentafluorophenyl-substituted cyclopentadienes. vt.edu Similarly, reacting sodium cyclopentadienide with pentafluoropyridine (B1199360) produces tetrafluoropyridyl-substituted cyclopentadienes. vt.edu

Flash Vacuum Thermolysis (FVT): This technique has been employed to selectively form partially fluorinated cyclopentadienyl ligands. The FVT of specific (η⁵-oxocyclohexadienyl)ruthenium complexes results in the extrusion of carbon monoxide and the formation of complexes with ligands such as monofluorocyclopentadienyl and various difluoro- and trifluoro-cyclopentadienyl isomers. researchgate.net

Reaction with Fluoroalkenes: Cobaltocene has been shown to react with fluoroalkenes to introduce fluorinated and perfluorinated substituents onto cyclopentadienes. researchgate.net

"Fluorous Ponytail" Attachment: Cyclopentadienes featuring fluorinated "ponytails" have been synthesized by reacting fluoroalkyl iodides with nickelocene (B73246) in the presence of triphenylphosphine. acs.org These long-chain fluorinated ligands are crucial for fluorous biphase catalysis. researchgate.netacs.org

The resulting cyclopentadiene (B3395910) can then be deprotonated using a suitable base, such as sodium hydride, to form the stable fluorinated cyclopentadienyl anion, which is ready for coordination to a metal center. vt.edu

Formation of Transition Metal Complexes with Fluorinated Cyclopentadienyl Ligands

The stable anions of fluorinated cyclopentadienes serve as versatile ligands for a wide range of transition metals, forming complexes with unique properties.

Iron, Rhenium, and Zirconium Complexes

Fluorinated cyclopentadienyl ligands have been successfully coordinated to several transition metals, including iron, rhenium, and zirconium. The synthesis of these complexes typically involves the reaction of the sodium salt of the fluorinated cyclopentadienyl ligand with the corresponding metal halide.

For example, complexes such as (η⁵-C₅H₄C₆F₅)₂Fe, (η⁵-C₅H₄C₆F₅)Re(CO)₃, and (η⁵-C₅H₄C₆F₅)₂ZrCl₂ have been prepared from sodium (pentafluorophenyl)cyclopentadienide and the appropriate metal halide (FeBr₂, Re(CO)₅Br, and ZrCl₄(THF)₂, respectively). vt.edu Similarly, the 1,3-bis(pentafluorophenyl)cyclopentadienide anion reacts with FeBr₂ and Re(CO)₅Br to form the corresponding iron and rhenium complexes. vt.edu The synthesis of fluoroferrocene (FcF) has been accomplished by reacting lithiated ferrocene with N-fluorobenzenesulfonimide (NFSI). acs.org Furthermore, complexes of rhenium tricarbonyl have been synthesized and explored for applications in biological imaging. nih.gov

| Ligand Precursor | Metal Reagent | Resulting Complex |

| Sodium (pentafluorophenyl)cyclopentadienide | FeBr₂ | (η⁵-C₅H₄C₆F₅)₂Fe |

| Sodium (pentafluorophenyl)cyclopentadienide | Re(CO)₅Br | (η⁵-C₅H₄C₆F₅)Re(CO)₃ |

| Sodium (pentafluorophenyl)cyclopentadienide | ZrCl₄(THF)₂ | (η⁵-C₅H₄C₆F₅)₂ZrCl₂ |

| Lithiated ferrocene | N-fluorobenzenesulfonimide | Fluoroferrocene (FcF) |

| Sodium 1,3-bis(pentafluorophenyl)cyclopentadienide | FeBr₂ | [η⁵-1,3-C₅H₃(C₆F₅)₂]₂Fe |

| Sodium 1,3-bis(pentafluorophenyl)cyclopentadienide | Re(CO)₅Br | [η⁵-1,3-C₅H₃(C₆F₅)₂]Re(CO)₃ |

Coinage Metal Complexes (e.g., Copper, Silver, Gold)

The coordination chemistry of cyclopentadienyl ligands with coinage metals (copper, silver, and gold) has historically been challenging due to the instability of the resulting complexes. However, the use of highly fluorinated, oxidatively stable cyclopentadienyl ligands has enabled the isolation of unusually stable coinage metal complexes.

A complete series of structurally comparable coinage metal complexes, [M(C₅(CF₃)₅)(PᵗBu₃)] (where M = Cu, Ag, Au), has been synthesized using the perfluorinated Cp* ligand, [C₅(CF₃)₅]⁻. researchgate.net These syntheses demonstrate that the strong electron-withdrawing nature and oxidative stability of the fluorinated ligand are key to stabilizing the metal center. researchgate.net Structural analyses revealed varying coordination modes (hapticities) for the different metals, ranging from η¹ for gold to η³/η² for copper. researchgate.net

The synthesis of these complexes often involves the reaction of a silver(I) salt with the appropriate metal precursor and the fluorinated ligand. For instance, Ag(I) complexes with highly fluorinated pyrazolates have been synthesized and structurally characterized. google.com

Electronic and Steric Influence of Fluorine Substituents on Metal Center Properties (e.g., Redox Behavior)

The introduction of fluorine substituents onto the cyclopentadienyl ring exerts a profound influence on the electronic and steric properties of the metal center in the resulting organometallic complexes. researchgate.net

Electronic Influence: Fluorine is a highly electronegative element, and its presence on the Cp ring makes the ligand strongly electron-withdrawing. vt.eduvt.edu This effect has significant consequences for the properties of the metal complex:

Increased Electrophilicity: The electron-withdrawing nature of the fluorinated ligand pulls electron density away from the metal center, making it more electrophilic. vt.edu

Redox Potential Modification: The redox potential of the metal center is significantly affected. For instance, in substituted ferrocenes, electron-withdrawing groups like halogens generally increase the oxidation potential. vt.edu However, a comprehensive study of haloferrocenes revealed a counterintuitive trend: fluoroferrocene (FcF) and 1,1'-difluoroferrocene (fcF₂) exhibit the lowest redox potentials in their respective series. acs.org This suggests a complex interplay of inductive and resonance effects that differs from other halogens. researchgate.netacs.org

Spectroscopic Shifts: The electronic changes are observable through spectroscopic techniques. In carbonyl complexes, such as CpRe(CO)₃, the CO stretching frequencies in the infrared spectrum increase as the electron-withdrawing character of the Cp substituent increases, indicating less π-backbonding from the metal to the carbonyl ligands. vt.eduacs.org

Steric Influence: While a single fluorine atom is relatively small, bulkier fluorinated groups like trifluoromethyl (CF₃) or pentafluorophenyl (C₆F₅) can impart significant steric hindrance around the metal center. researchgate.net This steric bulk can influence the coordination geometry, the accessibility of the metal for catalysis, and the stability of the complex. vt.edu For example, the sterically demanding [C₅(CF₃)₅]⁻ ligand was a key factor in stabilizing the aforementioned coinage metal complexes. researchgate.net

| Complex | Redox Potential (E₁/₂) vs Fc/Fc⁺ | Source |

| Fluoroferrocene (FcF) | +0.106 V | researchgate.net |

| 1,1'-Difluoroferrocene (fcF₂) | +0.220 V | researchgate.net |

| Chloroferrocene | +0.156 V | acs.org |

| Bromoferrocene | +0.166 V | acs.org |

| Iodoferrocene | +0.147 V | acs.org |

Utilization in Homogeneous Catalysis and Fluorous Biphase Systems

Fluorinated cyclopentadienyl ligands have found significant utility in the realm of homogeneous catalysis, particularly in the development of fluorous biphase systems. researchgate.net This catalytic approach leverages the unique solubility properties of highly fluorinated compounds.

A fluorous biphase system typically consists of a "fluorous" solvent (a perfluorinated hydrocarbon) and a conventional organic solvent. acs.org These two phases are often immiscible at room temperature but can become a single phase upon heating. A homogeneous catalyst, modified with long fluorinated "ponytails," will be preferentially soluble in the fluorous phase. acs.orgresearchgate.net

The catalytic cycle proceeds as follows:

The biphasic mixture is heated, creating a single homogeneous phase where the catalyst, substrates, and products are mixed.

The catalytic reaction occurs efficiently in this homogeneous environment.

Upon cooling, the system separates back into two phases. The products remain in the organic phase, while the expensive, fluorous-tagged catalyst is sequestered in the fluorous phase.

The product-containing organic layer can be easily separated, and the catalyst-containing fluorous layer can be recycled for subsequent reaction cycles.

This method combines the high selectivity and mild reaction conditions of homogeneous catalysis with the ease of catalyst separation characteristic of heterogeneous catalysis. acs.org Cyclopentadienyl ligands functionalized with perfluoroalkyl chains have been specifically designed for this purpose, leading to the development of titanium and rhodium complexes for use in fluorous biphase catalysis. researchgate.netresearchgate.netcas.cz The electronic effects of these fluorous ponytails can be insulated from the metal center by incorporating spacer groups, such as ethylene (B1197577) units, between the cyclopentadienyl ring and the fluorinated chain. acs.org

Advanced Applications and Future Directions in Fluorinated Cyclopentadiene Chemistry

Role as Building Blocks in Complex Molecule Synthesis

The 1,3-diene motif is a cornerstone in organic synthesis, primarily due to its participation in powerful C-C bond-forming reactions like the Diels-Alder cycloaddition. mdpi.comencyclopedia.pub These reactions are instrumental in constructing six-membered rings, a common feature in many natural products and pharmaceuticals. mdpi.comresearchgate.net The reactivity of the cyclopentadiene (B3395910) system can be finely tuned by the introduction of substituents.

The presence of a fluorine atom at the C5 position of the cyclopentadiene ring, as in 5-Fluorocyclopenta-1,3-diene, introduces significant electronic effects. Computational studies have explored how such substitutions influence the diene's reactivity. The electron-withdrawing nature of fluorine can impact the stability and reactivity of the diene in cycloaddition reactions. nih.gov For instance, studies on 5,5-disubstituted cyclopentadienes have introduced the concept of "hyperconjugative antiaromaticity" to describe the electronic delocalization arising from interactions between the saturated linkages and the diene π-system, with fluorine substitution playing a key role. nih.gov

Furthermore, the migration of the fluorine atom around the cyclopentadiene ring is computationally predicted to have a very high activation enthalpy compared to hydrogen or other groups, suggesting that the 5-fluoro isomer is relatively stable against rearrangement under thermal conditions. nih.gov This stability is crucial for its reliable use as a building block in multi-step syntheses.

Computed Activation Enthalpies for Group Migration on Cyclopentadiene

The following table, derived from computational studies, illustrates the relative stability of substituents at the 5-position of the cyclopentadiene ring.

| Migratory Group | Computed Activation Enthalpy (kcal/mol) |

| Trimethylsilyl (B98337) | 13.5 |

| Hydrogen | 25.8 |

| Methyl | 42.6 |

| Fluorine | 48.0 |

| Data sourced from computational analysis by Fowler and co-workers. nih.gov |

Integration into Novel Materials and Polymer Systems

Conjugated dienes like 1,3-butadiene (B125203) and isoprene (B109036) are fundamental monomers for producing synthetic rubbers and other elastomeric materials. libretexts.org The polymerization of these dienes can proceed via different addition pathways (e.g., 1,4- or 1,2-addition), leading to polymers with distinct microstructures and properties, such as cis or trans configurations. libretexts.org The properties of the final polymer are heavily dependent on the monomer's structure and the polymerization conditions. rsc.orgmdpi.com

While specific examples of polymers derived solely from this compound are not extensively documented, the introduction of fluorine into polymer backbones is a well-established strategy for creating materials with enhanced properties. Fluoropolymers are known for their high thermal stability, chemical resistance, and unique surface properties. Therefore, this compound represents a potential monomer for creating novel polymers. Its polymerization could lead to materials with a combination of the properties derived from a poly(cyclopentadiene) backbone and the advantages conferred by fluorination. For instance, polychloroprene, a synthetic rubber made from the chlorinated diene chloroprene, exhibits excellent chemical stability and flexibility. libretexts.org By analogy, a polymer of this compound could yield a material with similarly enhanced performance characteristics.

Design and Development of New Catalytic Systems based on Fluorinated Diene Ligands

The cyclopentadienyl (B1206354) (Cp) anion and its derivatives are among the most important ligands in organometallic chemistry and catalysis. nih.gov Modifying the Cp ligand's electronic and steric properties by adding substituents is a key strategy for tuning the reactivity of the metal center. nih.gov Introducing strongly electron-withdrawing groups, such as fluorinated substituents, can profoundly decrease the electron density on the metal. nih.gov

This principle has been demonstrated in the development of rhodium-based catalysts for C-H activation. nih.gov The use of electron-deficient Cp ligands can increase the reactivity of the catalyst. nih.gov A landmark achievement in this area was the synthesis of a coordination complex containing a perfluorinated pentamethylcyclopentadienyl (Cp*) ligand, [C₅(CF₃)₅]⁻, after decades of failed attempts. acs.org The extreme electron-withdrawing nature of the trifluoromethyl groups made the ligand very difficult to coordinate to a metal. acs.org Researchers overcame this by using an electron-rich rhodium precursor, which donates electrons back to the ligand to form a stable complex. acs.org

This resulting complex, Rh(COD)(C₅(CF₃)₅), is notable because the highly fluorinated ligand is easily displaced, suggesting potential applications in developing new types of catalysts, particularly for reactions in fluorinated solvents. acs.org The synthesis and study of such complexes provide a roadmap for using simpler fluorinated ligands, like the one derived from this compound, to create novel catalytic systems with tailored reactivity.

Key Research Findings on Fluorinated Cyclopentadienyl Ligands in Catalysis

| Catalyst System / Ligand | Key Finding | Significance / Potential Application |

| CpXRh(III) complexes | Subtle variations in Cp ligand structure have a large impact on catalytic reactivity and selectivity in C-H functionalization. nih.gov | Enables fine-tuning of catalysts for specific organic transformations. |

| Rh(COD)(C₅(CF₃)₅) | First coordination complex with a [C₅(CF₃)₅]⁻ ligand, achieved by using an electron-rich metal precursor. acs.org | Opens the door to a new class of catalysts with highly electron-deficient ligands. |

| Perfluorinated Cp* ligand | The ligand is weakly bound and easily displaced by other ligands. acs.org | Potential for developing catalysts for use in fluorinated solvent systems. |

Computational Design and Predictive Synthesis of Novel Fluorinated Cyclopentadiene Analogs